2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O5S2 and its molecular weight is 467.94. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activities
A study investigated derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity. The research synthesized many derivatives and evaluated their efficacy against picrotoxin-induced convulsions, finding that some compounds exhibited significant anticonvulsive effects and offered protection (Farag et al., 2012).
Antimicrobial and Enzyme Inhibition
Another study focused on synthesizing N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial, anti-enzymatic, and hemolytic activities. The research revealed that certain compounds acted as good inhibitors against gram-negative bacterial strains and showed low potential against the lipoxygenase enzyme, indicating a multifunctional application in antimicrobial and enzyme inhibition domains (Nafeesa et al., 2017).
Chemical and Structural Insights
Crystal Structure Analysis
The crystal structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed to understand the molecular interactions and arrangement. This study found that molecules are linked via specific intermolecular interactions, forming structured chains. Such insights are crucial for the design and synthesis of new compounds with desired pharmacological properties (Saravanan et al., 2016).
Metabolic Stability Improvement
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the examination of various 6,5-heterocycles to enhance metabolic stability. By exploring different heterocyclic analogues, the study aimed to reduce the metabolic deacetylation observed in specific inhibitors, contributing to the development of more stable and efficacious pharmacological agents (Stec et al., 2011).
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-14-5-8-16(17(10-14)28-2)22-18(24)9-13-11-29-19(21-13)23-30(25,26)15-6-3-12(20)4-7-15/h3-8,10-11H,9H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKDZWWMHSZHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.